molecular formula C11H18N2O3 B13510086 (S)-1-Prolylpiperidine-4-carboxylic acid

(S)-1-Prolylpiperidine-4-carboxylic acid

Cat. No.: B13510086
M. Wt: 226.27 g/mol
InChI Key: ASASMZYVZXKLGJ-VIFPVBQESA-N
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Description

(S)-1-Prolylpiperidine-4-carboxylic acid is a chiral compound combining a proline moiety (a cyclic secondary amine) with a piperidine ring substituted by a carboxylic acid group.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

1-[(2S)-pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C11H18N2O3/c14-10(9-2-1-5-12-9)13-6-3-8(4-7-13)11(15)16/h8-9,12H,1-7H2,(H,15,16)/t9-/m0/s1

InChI Key

ASASMZYVZXKLGJ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC(CC2)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Prolylpiperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a carboxylic acid derivative can lead to the formation of the piperidine ring. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of (S)-1-Prolylpiperidine-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Prolylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives.

Scientific Research Applications

(S)-1-Prolylpiperidine-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Prolylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The compound shares core structural motifs with other piperidine-carboxylic acid derivatives, differing primarily in substituents. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Reference
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid tert-Butoxycarbonyl, phenyl C₁₇H₂₃NO₄ 305.37 652971-20-5
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl C₉H₁₅NO₄ 201.22 98334-35-7
1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid Cyclopentylcarbonyl C₁₂H₁₉NO₃ 237.29 147636-33-7

Key Observations :

  • The ethoxycarbonyl group in offers moderate hydrophobicity, while the cyclopentylcarbonyl in introduces a lipophilic, cyclic substituent.
  • All analogs retain the piperidine-carboxylic acid backbone, critical for interactions with biological targets like proteases or transporters.

Physicochemical Properties

Data from analogs provide insights into solubility, polarity, and bioavailability:

Property 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid General Trends
Topological Polar Surface Area (TPSA) 75.6 Ų ~90–100 Ų (estimated) Higher TPSA correlates with lower membrane permeability.
Hydrogen Bond Acceptors 5 4 Influences solubility and protein interactions.
Log S (ESOL) -0.92 (moderate solubility) -3.1 (low solubility, estimated) Substituents like phenyl reduce solubility.
Log P (Predicted) 0.98 2.8 Higher Log P in due to aromatic and bulky groups.

Notes:

  • The ethoxycarbonyl analog exhibits balanced hydrophilicity (TPSA = 75.6 Ų) and moderate solubility, favorable for oral bioavailability.

Key Differences :

  • The ethoxycarbonyl analog uses straightforward hydrolysis, while the tert-butoxycarbonyl derivative requires stereoselective steps, lowering yield.

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